molecular formula C6H8N2O2 B1590800 methyl 2-(1H-imidazol-5-yl)acetate CAS No. 4200-46-8

methyl 2-(1H-imidazol-5-yl)acetate

Cat. No.: B1590800
CAS No.: 4200-46-8
M. Wt: 140.14 g/mol
InChI Key: CURCXTFZSFUUQT-UHFFFAOYSA-N
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Description

Methyl 2-(1H-imidazol-5-yl)acetate (CAS: 4200-46-8) is an imidazole-derived ester with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol. Its SMILES code, O=C(OC)CC1=CN=CN1, highlights the ester group (-O-CO-O-) linked to a methylene bridge and a 1H-imidazol-5-yl ring. Key properties include:

  • Storage: Sealed in dry conditions at 2–8°C .
  • Hazards: Classified with GHS warnings (H302, H315, H319) for oral toxicity, skin/eye irritation .

Properties

IUPAC Name

methyl 2-(1H-imidazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6(9)2-5-3-7-4-8-5/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURCXTFZSFUUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20553063
Record name Methyl (1H-imidazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4200-46-8
Record name Methyl (1H-imidazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-(1H-imidazol-5-yl)acetate is a compound that belongs to the class of imidazole derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

1. Overview of Imidazole Derivatives

Imidazole derivatives, including this compound, are characterized by their five-membered heterocyclic structure containing nitrogen atoms. These compounds have been extensively studied due to their potential therapeutic applications in various fields, including antibacterial , antifungal , antitumor , and anti-inflammatory activities .

2.1 Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that imidazole derivatives can effectively combat a range of pathogens:

  • Antibacterial : The compound demonstrates activity against both gram-positive and gram-negative bacteria. It has been noted that certain substitutions on the imidazole ring enhance its antibacterial efficacy .
  • Antifungal : Research indicates that this compound can inhibit the growth of various fungi, including Candida species, which are notorious for causing opportunistic infections .

2.2 Antitumor Activity

Imidazole derivatives have shown promise in cancer therapy. This compound has been evaluated for its cytotoxic effects on tumor cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular metabolism in cancer cells .

2.3 Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in various studies. The compound appears to modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines and mediators .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many imidazole derivatives act as inhibitors of enzymes involved in microbial metabolism and inflammatory responses.
  • Receptor Interaction : The compound may also interact with various receptors, influencing signaling pathways that regulate cell growth and immune responses .

4. Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

StudyFindings
Cvejn et al., 2012Investigated the antimycobacterial activity of imidazole derivatives; found that modifications significantly enhance potency against Mycobacterium tuberculosis .
Zhao et al., 2019Reported antifungal activity against Candida species; demonstrated effective inhibition with certain structural modifications .
BenchChem AnalysisHighlighted broad-spectrum activities including antibacterial, anti-inflammatory, and antitumor effects attributed to the imidazole core structure.

5. Conclusion

This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities. Continued research into its mechanisms of action and structure-activity relationships will be essential for developing new therapeutic agents based on this compound.

This comprehensive understanding underscores the potential for this compound to contribute significantly to drug development efforts aimed at addressing various diseases, particularly those caused by resistant pathogens or involving inflammatory processes.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following compounds share structural motifs with methyl 2-(1H-imidazol-5-yl)acetate but differ in substituents, regiochemistry, or functional groups:

Compound Name CAS Number Molecular Formula Key Structural Differences Notable Properties
Methyl 1H-imidazol-1-ylacetate 25023-22-7 C₆H₈N₂O₂ Imidazole substituent at 1-position vs. 5-position Likely altered reactivity due to regiochemical variation; no safety data provided .
5-Methyl-1H-indol-3-yl acetate 109845-40-1 C₁₁H₁₁NO₂ Indole ring replaces imidazole; methyl at 5-position Broader aromatic system may enhance π-stacking in drug design .
Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride 1803566-09-7 C₇H₁₂Cl₂N₃O₂ Amino group and methylated imidazole; dihydrochloride salt Enhanced water solubility; potential for improved bioavailability .
Ethyl 2-(5-methyl-3-(3-(1-methyl-1H-imidazol-5-yl)propyl)-5-(naphthalen-1-yl)-2,4-dioxoimidazolidin-1-yl)acetate N/A C₂₅H₂₇N₃O₄ Ethyl ester, naphthalene, and imidazolidinedione substituents Designed for enzyme inhibition (e.g., Ftase), indicating therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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